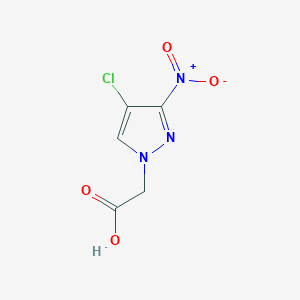
(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole and imidazole are both five-membered heterocyclic compounds. They contain two nitrogen atoms, one of which bears a hydrogen atom (pyrrole type nitrogen), and the other is a pyridine type nitrogen . These compounds are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions of chalcones with binucleophiles . For example, Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes was used for the preparation of pyridylchalcones .
Molecular Structure Analysis
The molecular structure of pyrazole and imidazole compounds is characterized by a five-membered ring with two adjacent nitrogen atoms. One nitrogen atom bears a hydrogen atom, and the other is a pyridine type nitrogen .
Chemical Reactions Analysis
Pyrazole derivatives can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .
Physical And Chemical Properties Analysis
Pyrazole and imidazole compounds are generally soluble in water and other polar solvents . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Compounds bearing the pyrazole moiety, such as “(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid”, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structural verification through various techniques. The potent in vitro antipromastigote activity of these compounds was justified through molecular simulation studies, indicating a desirable fitting pattern in the active site characterized by lower binding free energy .
Neural Transmission Enhancement
Pyrazoline derivatives, which are closely related to pyrazole-bearing compounds, have been studied for their role in acetylcholine release at cholinergic synapses in vertebrates. This process is crucial for the transmission of neural pulses to post-cholinergic synapses, suggesting potential applications in enhancing neural transmission .
Synthesis Strategies and Heterocycle Production
Efforts have been made to produce new heterocycles using pyrazole scaffolds. For instance, reactions involving acryloyl chloride derivatives of pyrazoles with various mono- and binucleophiles have been explored. These synthesis strategies open up avenues for creating diverse heterocyclic compounds with potential applications across different fields of chemistry and pharmacology .
Preparation of Pyridylchalcones
The Claisen–Schmidt-type aldol-crotonic condensation has been employed to prepare pyridylchalcones using derivatives of 3-acetyl-5-nitropyridine with various aromatic aldehydes. Subsequent cyclization with hydrazine hydrate in acetic acid yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole. These synthetic routes offer pathways for developing novel compounds with potential therapeutic or material science applications .
Mechanism of Action
Target of Action
It’s worth noting that pyrazoline derivatives, which include the pyrazol-1-yl group, have been found to possess a wide range of biological activities . They are known to interact with multiple receptors, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of the nitro group might enhance the reactivity of the compound, potentially leading to a more potent interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways . For instance, indole derivatives, which share some structural similarities with the compound , have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the acetic acid moiety might influence its absorption and distribution, while the nitro and chloro groups could potentially affect its metabolism and excretion .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Future Directions
properties
IUPAC Name |
2-(4-chloro-3-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKQIACMFKXSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B494404.png)
![Ethyl 6-tert-butyl-2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494405.png)
![5-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494406.png)
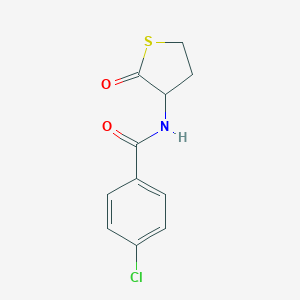
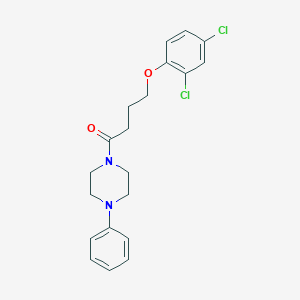
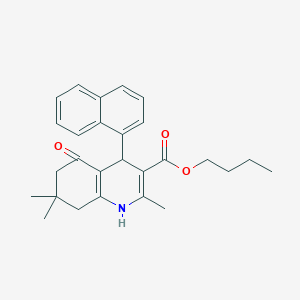
![5-[(3-chloro-4-methoxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494418.png)
![5-N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-6-N-cyclohexyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B494421.png)
![4-Amino-2-[[4-[(5-amino-2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid](/img/structure/B494422.png)
![14-Oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3,5,7,10,12,15-heptaene](/img/structure/B494423.png)

![N'-{[5-methyl-2-(methylsulfanyl)-3-thienyl]methylene}isonicotinohydrazide](/img/structure/B494426.png)
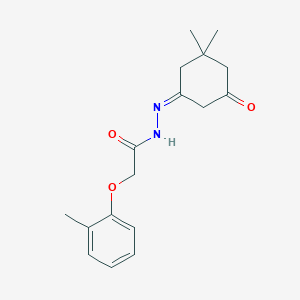
![ethyl 4-acetyl-6-bromo-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B494429.png)